Ozagrel methyl ester

Vue d'ensemble

Description

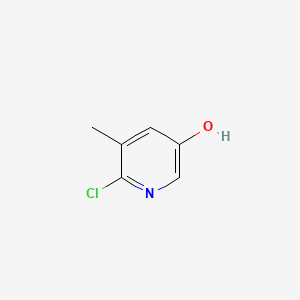

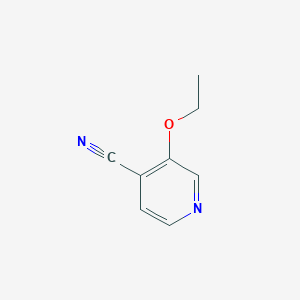

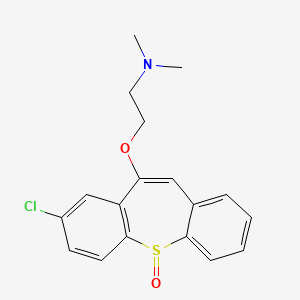

Ozagrel Methyl Ester is an impurity of Ozagrel, an antiplatelet drug that acts as a thromboxane A2 synthesis inhibitor . Its molecular formula is C14H14N2O2 .

Synthesis Analysis

In a study, novel ozagrel/paeonol-containing codrugs were synthesized and characterized using 1H-NMR, 13C-NMR, and mass spectroscopy . Ozagrel (0.141 g, 0.00085 mol), EDCL (0.118 g, 0.0006 mol), and HOBT (0.083 g, 0.0006 mol) were added to CH2Cl2 (2 mL) and stirred for 2 h .Molecular Structure Analysis

The molecular structure of Ozagrel Methyl Ester is characterized by a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol .Applications De Recherche Scientifique

Specific Scientific Field

Pharmacology and Drug Discovery

Application Summary

Ozagrel methyl ester is used in the synthesis of a novel ozagrel-paeonol codrug with antiplatelet aggregation activities . This codrug is being studied as a potential therapeutic agent for ischemic stroke .

Methods of Application

The ozagrel/paeonol-containing codrugs were synthesized and characterized using 1H-NMR, 13C-NMR, and mass spectroscopy . Their antiplatelet aggregation activity was evaluated, with compound PNC 3 found to exhibit the best effect .

Results or Outcomes

The results indicated that PNC3 has good bioavailability and exerts protective effects against oxygen-glucose deprivation injury in PC12 cells . Molecular docking analysis further demonstrated that the compound interacts with residues located in the active binding sites of the target proteins .

Impurity Analysis and Research

Specific Scientific Field

Application Summary

Ozagrel methyl ester is used in the preparation of ozagrel impurities, which are important for the impurity analysis and research of ozagrel bulk drugs and preparations .

Methods of Application

The preparation method of ozagrel impurity involves adding 4-bromomethyl methyl cinnamic acid methyl ester and sodium methoxide into a proper amount of methanol according to the mass ratio of 5:1 to prepare a diluted solution .

Results or Outcomes

The method can simply and directly obtain the ozagrel impurity reference substance, providing convenience for the impurity analysis and research of ozagrel bulk drugs and preparations .

Photoisomerization Study

Specific Scientific Field

Application Summary

Ozagrel methyl ester is used in the study of light-induced isomerization of sulindac and ozagrel hydrochloride catalyzed by concomitant vitamin B2 under light-emitting diode (LED) or fluorescent light .

Methods of Application

The specific methods of application or experimental procedures are not provided in the source .

Results or Outcomes

The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

Orientations Futures

Research on Ozagrel and its derivatives, including Ozagrel Methyl Ester, is ongoing. One study synthesized and evaluated novel ozagrel/paeonol-containing codrugs with antiplatelet aggregation activities as a potential therapeutic agent for stroke . This suggests that Ozagrel Methyl Ester and related compounds may have potential applications in the treatment of cardiovascular diseases.

Propriétés

IUPAC Name |

methyl (E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-14(17)7-6-12-2-4-13(5-3-12)10-16-9-8-15-11-16/h2-9,11H,10H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTLRFDGBBQSQMJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)CN2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ozagrel methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.